molecular formula C6H8ClN3O B2495624 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one CAS No. 98795-96-1

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one

Cat. No. B2495624
CAS RN: 98795-96-1
M. Wt: 173.6
InChI Key: DNEDKTUDZMNRRF-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one, also known as CMMP, is a pyridazine derivative that has been studied for its potential use in various scientific research applications. CMMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for further exploration.

Scientific Research Applications

Pyridazinone derivatives, such as 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one, have been explored for their diverse biological activities and potential therapeutic applications. These compounds are known for their significant pharmacological properties, ranging from anti-inflammatory to cardioprotective effects. This review delves into the scientific research applications of these compounds, excluding information related to drug use, dosage, and side effects.

Anti-inflammatory and COX-2 Inhibition

One of the prominent applications of pyridazinone compounds is their role as selective Cyclooxygenase-2 (COX-2) inhibitors. For instance, ABT-963, a vicinally disubstituted pyridazinone, exhibits potent and selective COX-2 inhibition. This property is crucial for treating pain and inflammation associated with conditions like arthritis. ABT-963 demonstrates excellent selectivity, improved aqueous solubility compared to other COX-2 inhibitors, and significant oral anti-inflammatory potency without gastrointestinal side effects in animal models (Asif, 2016).

Synthesis and Biological Activities

The synthesis and chemical structure of pyridazinone compounds are closely related to their biological activities. Research on synthetic protocols highlights the versatility of pyridazinone derivatives in generating compounds with varied biological properties. These include not only anti-inflammatory and COX-2 inhibitory effects but also potential antitumor, antibacterial, and analgesic activities. Such diversity in application underscores the importance of continued research and development in this area (Jakhmola et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is the bromodomain of PCAF (p300/CBP-Associated Factor) and GCN5 (General Control Nonderepressible 5) . These are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .

Mode of Action

This compound interacts with its targets by acting as a potent, cell-penetrant, and selective inhibitor of the PCAF/GCN5 bromodomain . It was optimized from a weakly potent, nonselective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain .

Biochemical Pathways

The compound affects the biochemical pathways associated with retroviral infection, inflammation, and cancer development . .

Pharmacokinetics

The compound has been reported to havehigh solubility and cellular target engagement , which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the PCAF/GCN5 bromodomain , which can potentially impact processes such as retroviral infection, inflammation, and cancer development . The exact molecular and cellular effects are subject to ongoing research.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value of the environment can affect its stability, with the optimal pH for use being between 4 and 8 . It is also soluble in water, low carbon alcohols, and ethylene glycol , which can influence its distribution and action in different environments.

properties

IUPAC Name

5-chloro-2-methyl-4-(methylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-5-4(7)3-9-10(2)6(5)11/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEDKTUDZMNRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN(C1=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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